3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione 3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1358758-75-4
VCID: VC7515725
InChI: InChI=1S/C26H19F3N4O3/c1-15-10-11-16(2)21(12-15)33-24(34)19-8-3-4-9-20(19)32(25(33)35)14-22-30-23(31-36-22)17-6-5-7-18(13-17)26(27,28)29/h3-13H,14H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Molecular Formula: C26H19F3N4O3
Molecular Weight: 492.458

3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1358758-75-4

Cat. No.: VC7515725

Molecular Formula: C26H19F3N4O3

Molecular Weight: 492.458

* For research use only. Not for human or veterinary use.

3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione - 1358758-75-4

Specification

CAS No. 1358758-75-4
Molecular Formula C26H19F3N4O3
Molecular Weight 492.458
IUPAC Name 3-(2,5-dimethylphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Standard InChI InChI=1S/C26H19F3N4O3/c1-15-10-11-16(2)21(12-15)33-24(34)19-8-3-4-9-20(19)32(25(33)35)14-22-30-23(31-36-22)17-6-5-7-18(13-17)26(27,28)29/h3-13H,14H2,1-2H3
Standard InChI Key LJHYINXVWFHLQI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a quinazoline-2,4-dione core substituted at position 3 with a 2,5-dimethylphenyl group and at position 1 with a methyl-linked 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 3-(trifluoromethyl)phenyl group, enhancing its hydrophobic and electronic properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₁₉F₃N₄O₃
Molecular Weight492.458 g/mol
SMILESCC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
InChIInChI=1S/C26H19F3N4O3/c1-15-10-11-16(2)21(12-15)33-24(34)19-8-3-4-9-20(19)32(25(33)35)14-22-30-23(31-36-22)17-6-5-7-18(13-17)26(27,28)29/h3-13H,14H2,1-2H3

Physicochemical Characteristics

The trifluoromethyl (-CF₃) group contributes to enhanced lipophilicity and metabolic stability, while the 1,2,4-oxadiazole ring introduces hydrogen-bonding capabilities critical for target engagement .

Synthetic Pathways and Optimization

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution at the quinazoline N1 and C3 positions.

  • Oxadiazole Stability: The 1,2,4-oxadiazole ring may undergo hydrolysis under acidic or basic conditions, necessitating controlled reaction environments .

Biological Activity and Mechanistic Insights

Anticancer and Kinase Inhibition

Recent studies on 1,2,4-oxadiazole/quinazoline hybrids (e.g., compounds 9b, 9c, and 9h) revealed dual inhibition of EGFR and BRAF V600E kinases, with IC₅₀ values in the low micromolar range . The trifluoromethyl group in 3-(2,5-dimethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione likely enhances binding to kinase ATP pockets through hydrophobic interactions .

Table 2: Inferred Biological Activities

ActivityMechanismSupporting Evidence
AntiproliferativeEGFR/BRAF V600E inhibitionStructural analogy to
AntimicrobialMembrane disruptionSimilar to

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: High lipophilicity (logP ≈ 4.2) suggests moderate oral bioavailability.

  • Metabolism: The oxadiazole ring may undergo hepatic oxidation, while the -CF₃ group resists metabolic degradation .

Toxicity Risks

  • Hepatotoxicity: Chronic exposure to halogenated aromatics may induce cytochrome P450 enzyme activation.

  • Off-Target Effects: Quinazoline derivatives occasionally inhibit hERG channels, necessitating cardiac safety assays .

Future Directions and Applications

Targeted Drug Development

  • Dual Kinase Inhibitors: Optimization for selectivity against mutant EGFR (T790M) and BRAF V600E.

  • Antimicrobial Adjuvants: Combination therapies to overcome multidrug-resistant pathogens .

Structural Modifications

  • Water-Solubility Enhancement: Introduction of polar substituents (e.g., -SO₃H) without compromising activity.

  • Pro-drug Strategies: Masking the oxadiazole ring to improve pharmacokinetics .

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